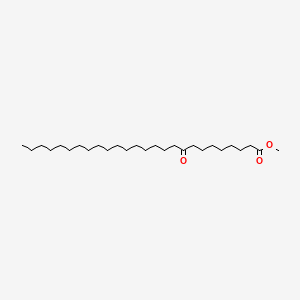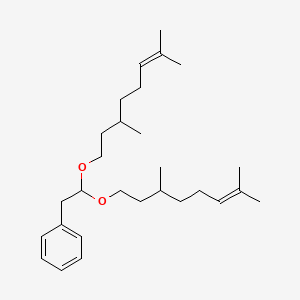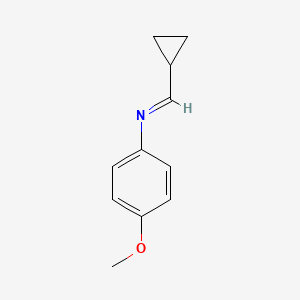
(3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate is a synthetic organic compound that belongs to the piperidine class. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an acetate group attached to a piperidine ring, which is further substituted with ethyl, methyl, and prop-2-ynyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution Reactions: The ethyl, methyl, and prop-2-ynyl groups are introduced through substitution reactions using corresponding alkyl halides.
Acetylation: The final step involves the acetylation of the piperidine ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
(3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Used in the synthesis of amides for pharmaceutical applications.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A piperidine derivative used in organic synthesis.
Uniqueness
(3-Ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and prop-2-ynyl groups, along with the acetate moiety, makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H21NO2 |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
(3-ethyl-1-methyl-4-prop-2-ynylpiperidin-4-yl) acetate |
InChI |
InChI=1S/C13H21NO2/c1-5-7-13(16-11(3)15)8-9-14(4)10-12(13)6-2/h1,12H,6-10H2,2-4H3 |
Clé InChI |
QPSFQMZFAPJFBD-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(CCC1(CC#C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


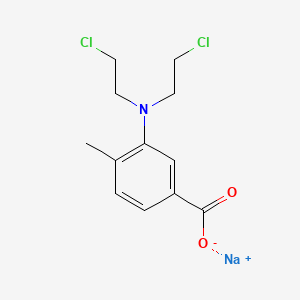

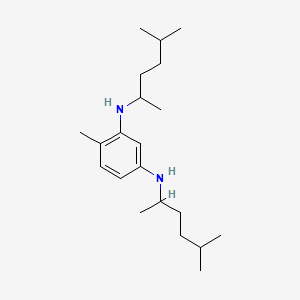
![N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide](/img/structure/B13802250.png)
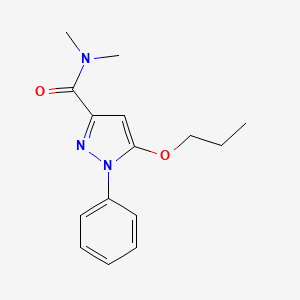



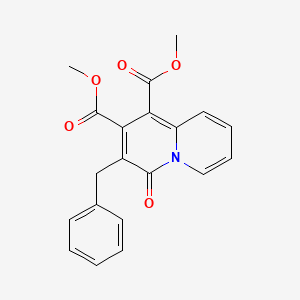
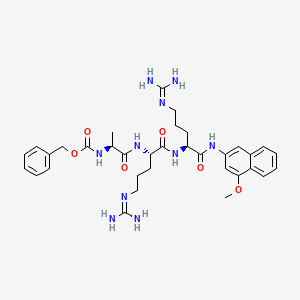
![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
